molecular formula C19H21NO2 B11174869 Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone

Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B11174869
M. Wt: 295.4 g/mol
InChI Key: ULXVRCZTNAIDOX-UHFFFAOYSA-N
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Description

4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety attached to a morpholine ring, which is further substituted with two methyl groups at the 2 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-{[1,1’-biphenyl]-4-carbonyl}-2,6-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with 2,6-dimethylmorpholine in the presence of a palladium catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1,1’-biphenyl]-4-carbonyl}-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

4-{[1,1’-Biphenyl]-4-carbonyl}-2,6-dimethylmorpholine can be compared with other biphenyl derivatives such as:

The uniqueness of 4-{[1,1’-biphenyl]-4-carbonyl}-2,6-dimethylmorpholine lies in its combination of the biphenyl and morpholine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H21NO2/c1-14-12-20(13-15(2)22-14)19(21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3

InChI Key

ULXVRCZTNAIDOX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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